2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of a cyclopropyl group at the 2-position and a hydroxyl group at the 4-position further enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit various kinases . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.
Mode of Action
It’s likely that this compound interacts with its targets (potentially kinases) by binding to their active sites, thereby inhibiting their activity . This interaction can lead to changes in the cellular signaling pathways regulated by these targets.
Biochemical Pathways
Given the potential kinase inhibition, it’s plausible that this compound could affect various signaling pathways, such as the mapk/erk pathway or the pi3k/akt pathway, which are commonly regulated by kinases .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially impact the bioavailability of 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Result of Action
Similar compounds have shown cytotoxic effects against various cancer cell lines . This suggests that this compound could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug discovery and development.
Medicine: It has shown potential as a therapeutic agent, particularly in the treatment of cancer and other diseases due to its ability to inhibit specific enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
7H-Pyrrolo[2,3-d]pyrimidin-4-ol: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds contain halogen atoms, which enhance their potency and selectivity as kinase inhibitors.
Uniqueness
2-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects, enhancing its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-cyclopropyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-6-3-4-10-8(6)11-7(12-9)5-1-2-5/h3-5H,1-2H2,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWYWXLWUNWTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CN3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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